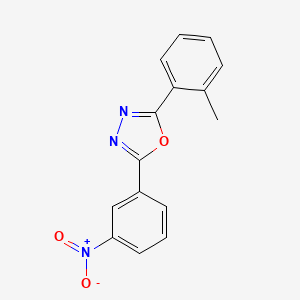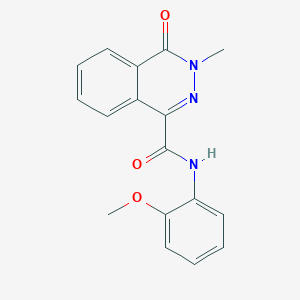![molecular formula C23H20BrN3O2 B5710260 N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival. In
Wirkmechanismus
NF-κB is a transcription factor that regulates the expression of genes involved in various cellular processes, including inflammation, immune response, cell survival, and apoptosis. In the absence of a stimulus, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various stimuli, such as pro-inflammatory cytokines, bacterial and viral products, and oxidative stress, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the expression of target genes. N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 inhibits NF-κB activation by blocking the phosphorylation and degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. In inflammatory cells, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, and inhibit the activation of immune cells. In animal models of inflammation and autoimmune diseases, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to reduce inflammation, prevent tissue damage, and improve disease outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has several advantages for lab experiments, including its potency, selectivity, and availability. N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 is a potent inhibitor of NF-κB, with an IC50 value in the nanomolar range. It is also selective for NF-κB inhibition, with minimal effects on other signaling pathways. N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 is commercially available from several suppliers, making it easy to obtain for lab experiments. However, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has some limitations, including its potential toxicity and off-target effects. N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to induce oxidative stress and DNA damage in some cell types, and may have off-target effects on other signaling pathways.
Zukünftige Richtungen
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has several potential future directions for scientific research. One direction is to explore its therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of NF-κB, with fewer off-target effects. Additionally, future research could focus on the development of new drug delivery systems for N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082, to improve its pharmacokinetics and bioavailability. Finally, future research could focus on the identification of biomarkers for response to N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082, to enable personalized medicine approaches for its clinical use.
Conclusion:
In conclusion, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 is a potent inhibitor of NF-κB, with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of IκBα phosphorylation and degradation, preventing the translocation of NF-κB to the nucleus. N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has several advantages for lab experiments, including its potency, selectivity, and availability, but also has some limitations, including its potential toxicity and off-target effects. Future research could focus on exploring its therapeutic applications in other diseases, developing more potent and selective inhibitors, developing new drug delivery systems, and identifying biomarkers for response to N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082.
Synthesemethoden
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 can be synthesized through a multi-step process, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 3-aminophenylhydrazine to form N-(3-methylbenzoyl)-3-aminophenylhydrazine. The final step involves the reaction of N-(3-methylbenzoyl)-3-aminophenylhydrazine with 3-bromobenzoyl chloride to form N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082.
Wissenschaftliche Forschungsanwendungen
N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. As a potent inhibitor of NF-κB, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are involved in the pathogenesis of many diseases. In addition, N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide 11-7082 has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[3-[(E)-N-[(3-bromobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O2/c1-15-6-3-8-18(12-15)22(28)25-21-11-5-7-17(14-21)16(2)26-27-23(29)19-9-4-10-20(24)13-19/h3-14H,1-2H3,(H,25,28)(H,27,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQAENVTHHZHMS-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=CC(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)/C(=N/NC(=O)C3=CC(=CC=C3)Br)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(1E)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)
![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)
![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)
![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)

![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)
